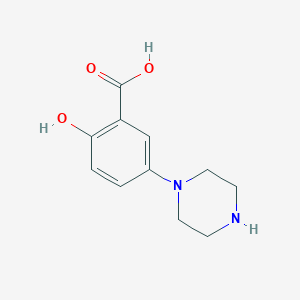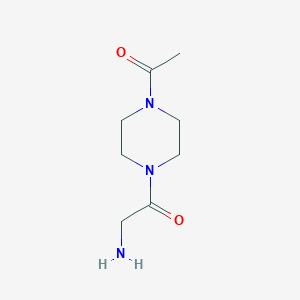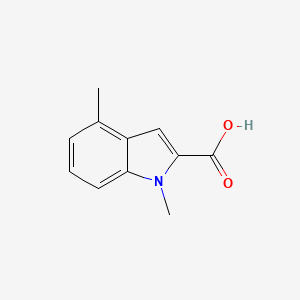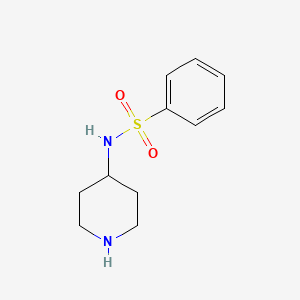
1-(3-Bromophenyl)piperidine
Vue d'ensemble
Description
1-(3-Bromophenyl)piperidine is a chemical compound that belongs to the class of piperidines . It is commonly used in scientific research. Its empirical formula is C11H14BrN and it has a molecular weight of 240.14 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are several methods for the synthesis of piperidines, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)piperidine includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The SMILES string representation of the molecule is BrC1=CC(N2CCCCC2)=CC=C1 .
Physical And Chemical Properties Analysis
1-(3-Bromophenyl)piperidine is a solid substance . Its empirical formula is C11H14BrN and it has a molecular weight of 240.14 .
Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidine Derivatives
1-(3-Bromophenyl)piperidine serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of pharmaceuticals, with more than twenty classes of drugs containing piperidine structures. The versatility of 1-(3-Bromophenyl)piperidine allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have shown significant pharmacological activity .
Development of Anticancer Agents
Recent studies have highlighted the potential of piperidine-embedded compounds in cancer treatment. Specifically, derivatives of 1-(3-Bromophenyl)piperidine have demonstrated promising activity against androgen-refractory cancer cell lines. This suggests that these compounds could be further developed as targeted anticancer therapies .
Alzheimer’s Disease Treatment
Piperidine derivatives, including those derived from 1-(3-Bromophenyl)piperidine, have been investigated for their potential in treating Alzheimer’s disease. Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory effects and the ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .
Pharmacological Applications in Neurodegenerative Diseases
Beyond Alzheimer’s, piperidine derivatives are being explored for their therapeutic potential in a broader range of neurodegenerative diseases. The structural flexibility of 1-(3-Bromophenyl)piperidine allows for the synthesis of compounds that can interact with various neurological targets, potentially leading to new treatments for conditions like Parkinson’s disease and multiple sclerosis .
Multi-Targeted Therapeutic Strategies
The multi-targeted approach to drug development is gaining traction, and 1-(3-Bromophenyl)piperidine derivatives are at the forefront of this research. By affecting multiple pathways simultaneously, these compounds can offer a more comprehensive treatment for complex diseases, such as metabolic disorders and certain types of cancer .
Chemical Biology and Mechanistic Studies
In chemical biology, 1-(3-Bromophenyl)piperidine is used to study biological systems and processes. Its derivatives can serve as probes or modulators of biological functions, helping to elucidate the underlying mechanisms of disease and identify potential therapeutic targets .
Safety and Hazards
1-(3-Bromophenyl)piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .
Orientations Futures
Piperidines, including 1-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
- Role : Piperidine alkaloids often interact with various cellular components, including receptors, enzymes, and ion channels. These interactions can modulate signaling pathways and cellular responses .
- Interaction with Targets : Piperidine alkaloids may bind to specific receptors or enzymes, altering their function. For example, piperine (a related compound) inhibits poly (ADP-ribose) polymerase (PARP) activation, affecting apoptosis and oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
1-(3-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTXPOLLPCSCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406902 | |
| Record name | 1-(3-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)piperidine | |
CAS RN |
84964-24-9 | |
| Record name | 1-(3-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)






![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)





